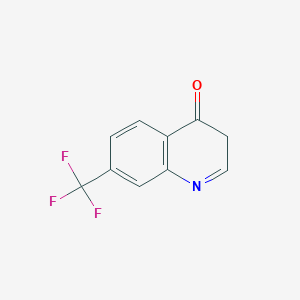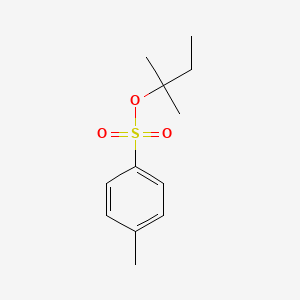
2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C12H18O3S. It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 2-methylbutan-2-ol. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate typically involves the esterification of 4-methylbenzenesulfonic acid with 2-methylbutan-2-ol. This reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the removal of water and drive the reaction to completion. The reaction conditions often include:
Temperature: Typically around 60-80°C.
Solvent: Commonly used solvents include dichloromethane or toluene.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant feed rates is common. Additionally, purification steps like distillation or recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-methylbenzenesulfonic acid and 2-methylbutan-2-ol.
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include various substituted benzene derivatives.
Hydrolysis: 4-Methylbenzenesulfonic acid and 2-methylbutan-2-ol.
Oxidation: Sulfonic acids or other oxidized products.
Applications De Recherche Scientifique
2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of sulfonate esters and as an intermediate in various chemical reactions.
Biology: Used in studies involving enzyme inhibition and protein modification due to its reactive sulfonate group.
Medicine: Investigated for potential pharmaceutical applications, including as a precursor for drug synthesis.
Industry: Employed in the production of specialty chemicals, polymers, and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism by which 2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate exerts its effects involves the reactivity of the sulfonate ester group. This group can participate in nucleophilic substitution reactions, where it acts as a leaving group, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbutan-2-yl 4-chlorobenzene-1-sulfonate
- 2-Methylbutan-2-yl 4-nitrobenzene-1-sulfonate
- 2-Methylbutan-2-yl 4-methoxybenzene-1-sulfonate
Comparison
Compared to these similar compounds, 2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and physical properties. For instance, the electron-donating effect of the methyl group can make the compound more reactive in certain nucleophilic substitution reactions compared to its chloro or nitro counterparts.
Propriétés
Formule moléculaire |
C12H18O3S |
|---|---|
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
2-methylbutan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O3S/c1-5-12(3,4)15-16(13,14)11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3 |
Clé InChI |
NSGUOMHMICCRAZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)OS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



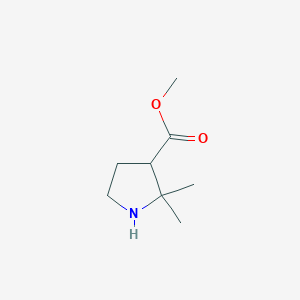
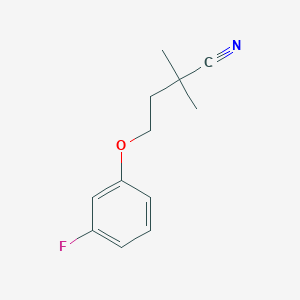

![Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)


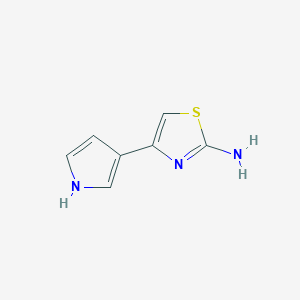
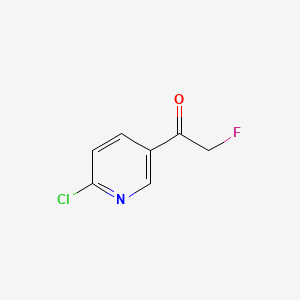


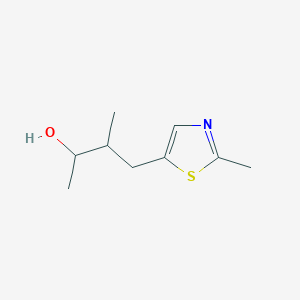
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid](/img/structure/B13532241.png)
